Butecort
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38965-31-0 |
|---|---|
Molecular Formula |
C30H40F2O7 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate |
InChI |
InChI=1S/C30H40F2O7/c1-25(2,3)14-24(36)37-15-22(35)30-23(38-26(4,5)39-30)12-17-18-11-20(31)19-10-16(33)8-9-27(19,6)29(18,32)21(34)13-28(17,30)7/h8-10,17-18,20-21,23,34H,11-15H2,1-7H3/t17-,18-,20-,21-,23+,27-,28-,29-,30+/m0/s1 |
InChI Key |
ABYHIIVPZPOTTD-WYBVKUDASA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)F)C |
Origin of Product |
United States |
General Academic Context of the Compound Budesonide Research
Research Trajectory and Evolution in Glucocorticosteroid Studies
The research into budesonide (B1683875) began in the late 1960s with the aim of developing a new topical corticosteroid nih.gov. Early glucocorticosteroid research primarily focused on achieving high topical potency. However, the budesonide project also considered the systemic risk associated with such compounds, leading to the development of new screening models nih.gov. Chemical exploration during this period indicated that non-symmetrical 16α,17α-acetals offered better selectivity compared to the symmetrical 16α,17α-acetonides that had been previously developed and introduced clinically nih.gov. This research ultimately led to the optimization and development of budesonide, a non-halogenated corticosteroid nih.gov.
Budesonide's profile, characterized by strong glucocorticosteroid receptor affinity and effective first-pass metabolism in the liver, contributes to a favorable separation between topical anti-inflammatory activity and systemic effects hres.ca. This characteristic has made it particularly relevant for local treatment of inflammatory conditions hres.ca. Studies have investigated its impact on various inflammatory pathways, including the inhibition of inflammatory mediator release and immunological cellular responses hres.ca. Research has also explored its effects on transcription factors like AP1, GAS, and NF-κB, demonstrating its ability to repress their DNA binding activities at certain concentrations nih.gov.
The academic research has also extended to understanding budesonide's interactions at a molecular level, including its metabolism primarily mediated by CYP3A4 hres.catga.gov.au. Studies have investigated its potential as a substrate or inhibitor of various transporters and cytochrome P450 enzymes tandfonline.com.
Stereochemical Considerations and Epimeric Research
Budesonide is a synthetic compound containing an asymmetric 16α,17α-acetal group researchgate.netinnovareacademics.in. This structural feature results in the existence of two epimers with chirality at the C22 carbon: the 22R and 22S configurations researchgate.netinnovareacademics.inmdpi.com. Budesonide is typically used as a mixture of these two epimers mdpi.comnih.gov.
Research has focused on the distinct properties and behaviors of these epimers. In vitro studies have indicated that the 22R epimer generally exhibits two to three times greater anti-inflammatory activity compared to the 22S epimer researchgate.netinnovareacademics.in. The ratio of these epimers in budesonide mixtures is influenced by the synthesis method mdpi.com. Pharmacopoeias, such as the European Pharmacopoeia, specify acceptable ranges for the ratio of the R and S epimers innovareacademics.innih.gov.
Studies have also investigated the biotransformation of the individual 22R and 22S epimers. Research in human liver, bronchus, colonic mucosa, and skin tissues has shown differing metabolic pathways for the two epimers, with the 22R epimer yielding 16α-hydroxyprednisolone and the 22S epimer producing a tentatively identified metabolite, 23-hydroxybudesonide (B1141419) researchgate.net. The rate of biotransformation has been observed to be high in human liver but significantly lower in bronchial tissue and colonic mucosa, with no detectable biotransformation in the skin in certain studies researchgate.net.
Analytical techniques have been developed and refined to identify and quantify the 22R and 22S epimers in various matrices, including active pharmaceutical ingredients and drug formulations mdpi.comnih.gov. Techniques like quantitative Nuclear Magnetic Resonance (qNMR) and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been employed for this purpose, allowing for the determination of the epimer ratio and the study of their individual pharmacokinetics mdpi.comnih.gov. For instance, a stereoselective UHPLC-MS/MS method was developed to quantify both epimers in human plasma, revealing consistent differences in their pharmacokinetics, such as a significantly higher area under the curve (AUC) for the 22S epimer compared to the 22R epimer in one study nih.gov.
Mechanistic Investigations at the Molecular and Cellular Levels
Receptor Binding Kinetics and Thermodynamics
The therapeutic activity of budesonide (B1683875) is rooted in its specific and high-affinity interaction with the glucocorticoid receptor. Upon diffusing into the cell cytoplasm, budesonide binds to the GR, inducing a conformational change that causes the dissociation of chaperone proteins like heat shock proteins (HSPs). patsnap.com This activated ligand-receptor complex then translocates into the nucleus, where it directly engages with DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. patsnap.comimmune-system-research.com This interaction initiates the transcriptional upregulation of anti-inflammatory proteins and the suppression of pro-inflammatory transcription factors. patsnap.com
Budesonide exhibits a high affinity for the glucocorticoid receptor, reported to be up to 200 times greater than that of cortisol. patsnap.com Kinetic studies using human lung tissue have determined an association constant (k_on) of 18.9 x 10^5 L·mol⁻¹·min⁻¹ and a dissociation constant (k_off) of 25.0 x 10⁻⁴ min⁻¹. nih.gov These values result in a calculated equilibrium dissociation constant (K_D) of 1.32 nmol/L. nih.gov The binding leads to a stable drug-receptor complex with a comparatively long half-life of approximately 4.6 hours, which contributes to its sustained local anti-inflammatory effect. nih.gov This high receptor-binding affinity allows budesonide to effectively compete with endogenous glucocorticoids and exert a potent transcriptional effect. immune-system-research.com
The affinity and selectivity of budesonide for the glucocorticoid receptor are quantified using various in vitro binding assays. Competition tests are a common methodology, where budesonide's ability to displace a radiolabeled ligand (like dexamethasone) from the receptor is measured. nih.govnih.gov From these competition curves, the relative receptor affinity (RRA) can be calculated. In such assays, budesonide has demonstrated a relative receptor affinity of 855, with dexamethasone set as a reference at 100. nih.gov Glucocorticoid receptor binding assays, often utilizing recombinant human glucocorticoid receptors, are employed to determine these binding affinities and compare the potency of different corticosteroids. drugbank.comebi.ac.uk These in vitro studies are crucial for predicting the in vivo topical potency of glucocorticoids. drugbank.com
Table 1: Glucocorticoid Receptor Binding Kinetics of Budesonide This table presents kinetic parameters for the interaction of budesonide with the human glucocorticoid receptor from lung tissue.
| Kinetic Parameter | Value | Citation |
| Association Constant (k_on) | 18.9 x 10⁵ L·mol⁻¹·min⁻¹ | nih.gov |
| Dissociation Constant (k_off) | 25.0 x 10⁻⁴ min⁻¹ | nih.gov |
| Equilibrium Dissociation Constant (K_D) | 1.32 nmol/L | nih.gov |
| Half-life of Receptor Complex | 4.6 hours | nih.gov |
| Relative Receptor Affinity (vs. Dexamethasone=100) | 855 | nih.gov |
Budesonide is administered as an approximate 1:1 mixture of two C-22 epimers, (22R) and (22S). nih.govguidetoimmunopharmacology.org Research has shown that these epimers exhibit differential binding affinities for the glucocorticoid receptor. The (22R)-epimer is twice as active in receptor binding as the (22S)-epimer. nih.gov Furthermore, the (22R)-epimer demonstrates a binding affinity 14 times greater than that of dexamethasone. nih.gov
In addition to its high affinity for the GR, budesonide also displays favorable receptor selectivity. When compared to other inhaled corticosteroids, budesonide shows one of the highest selectivities for the glucocorticoid receptor over the progesterone receptor (PR), which has a similar binding domain. researchgate.netdrugbank.com Studies assessing the ratio of relative binding affinity for the GR versus the PR (RBA_GR / RBA_PR) found budesonide to have a selectivity ratio of 44. This is significantly higher than more lipophilic steroids like mometasone furoate (ratio of 1.1) and fluticasone propionate (ratio of 12). drugbank.com
Table 2: Receptor Selectivity of Inhaled Corticosteroids This table compares the selectivity of various inhaled corticosteroids for the Glucocorticoid Receptor (GR) over the Progesterone Receptor (PR).
| Compound | GR/PR Selectivity Ratio (RBA_GR / RBA_PR) | Citation |
| Budesonide | 44 | drugbank.com |
| Mometasone | 25 | drugbank.com |
| Triamcinolone Acetonide | 18 | drugbank.com |
| Fluticasone Propionate | 12 | drugbank.com |
| Beclomethasone Monopropionate | 9 | drugbank.com |
| Mometasone Furoate | 1.1 | drugbank.com |
Anti-Inflammatory Signaling Pathway Modulation (Preclinical Focus)
The binding of budesonide to the glucocorticoid receptor initiates a cascade of events that modulate inflammatory signaling pathways. A primary mechanism involves the GR-mediated inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1. patsnap.comimmune-system-research.com This leads to a broad suppression of the inflammatory response.
A key anti-inflammatory action of budesonide involves the inhibition of phospholipase A2 (PLA2). patsnap.comguidetoimmunopharmacology.org The budesonide-GR complex upregulates the expression of PLA2 inhibitory proteins, such as annexin-1 (also known as lipocortin-1). patsnap.comguidetoimmunopharmacology.org By inhibiting PLA2, budesonide prevents the release of arachidonic acid from cell membranes, thereby blocking the downstream synthesis of potent inflammatory mediators, including prostaglandins and leukotrienes. patsnap.comdrugbank.comguidetoimmunopharmacology.org Preclinical studies have also demonstrated that budesonide can prevent the cytokine-induced increase of cyclooxygenase (COX)-2 mRNA expression, further contributing to the reduction of pro-inflammatory prostaglandin synthesis. nih.govresearchgate.net
Preclinical in vitro studies have consistently shown that budesonide effectively downregulates the production and release of pro-inflammatory cytokines and chemokines. nih.gov In models using human lung epithelial cells and alveolar macrophages, budesonide causes a dose-dependent, and often near-total, inhibition of swine dust- or lipopolysaccharide (LPS)-induced release of cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Similarly, in bronchial epithelial cells infected with rhinovirus, budesonide effectively suppresses the virus-mediated induction of chemokines like CCL5 (RANTES) and CXCL10 (IP-10), as well as IL-6. nih.gov This suppression occurs at the level of gene expression, with budesonide promoting the decay of cytokine mRNAs. patsnap.com The compound also inhibits the expression of thymic stromal lymphopoietin (TSLP) and CCL26, mediators associated with type 2 allergic inflammation. mdpi.com
Effects on Inflammatory Cell Activation and Adhesion Molecule Expression
Butecort influences the inflammatory cascade by altering the expression of key adhesion molecules on endothelial cells, which are critical for the recruitment of leukocytes to sites of inflammation. Research on butyrate, the active component of this compound, reveals a nuanced regulatory role in the expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).
In primary bovine umbilical vein endothelial cells (BUVEC), butyrate has been shown to increase the expression of ICAM-1. This effect was observed to be concentration-dependent, with a significant increase at a concentration of 10 mM, leading to greater adhesion of polymorphonuclear neutrophils nih.gov. This pro-inflammatory effect is mediated through the monocarboxylate transporter 1 (MCT1) and the inhibition of histone deacetylase (HDAC) nih.gov.
Conversely, in a model of TNFα-activated human endothelial cells, butyrate, along with propionate, demonstrated anti-inflammatory properties by diminishing the expression of VCAM-1 mdpi.com. This inhibition of VCAM-1 expression is part of a broader effect that dampens TNFα-induced endothelial activation mdpi.com. The expression of VCAM-1 on endothelial cells is a critical step in the adhesion and transmigration of monocytes and other leukocytes into inflamed tissues mdpi.com. These seemingly contradictory effects highlight the context-dependent nature of this compound's immunomodulatory activity.
Table 1: Effects of Butyrate on Adhesion Molecule Expression in Preclinical Models
| Cell Type | Adhesion Molecule | Treatment | Effect on Expression | Reference |
|---|---|---|---|---|
| Bovine Umbilical Vein Endothelial Cells (BUVEC) | ICAM-1 | Butyrate (10 mM) | Increased | nih.gov |
| TNFα-activated Human Endothelial Cells | VCAM-1 | Butyrate and Propionate | Decreased | mdpi.com |
Gene Expression Regulation in Preclinical Cellular Models
This compound's mechanism of action extends to the regulation of gene expression, which is fundamental to its therapeutic effects. Its influence on the transcription of mucin genes, particularly MUC5AC, in preclinical cellular models has been a subject of detailed investigation.
Mucins are high-molecular-weight glycoproteins that form the protective mucus layer on epithelial surfaces. The regulation of mucin gene expression is crucial for mucosal health and defense. Butyrate has been shown to modulate the expression of several MUC genes, including MUC5AC, in intestinal epithelial goblet cells.
The effect of butyrate on MUC5AC gene expression is notably dependent on the cellular energy source. In a study using the human colonic goblet cell line HT29-Cl.16E, when cells were cultured in a glucose-rich medium, butyrate tended to decrease the expression of MUC5AC nih.govsemanticscholar.org. However, in a glucose-deprived medium, where butyrate served as the primary energy source, there was a significant enhancement of MUC5AC expression, with a 3.7-fold increase compared to the basal level nih.govsemanticscholar.org. This suggests that the metabolic state of the colonocytes is intricately linked to the gene-regulating effects of butyrate nih.govsemanticscholar.org.
These findings indicate that this compound can have distinct effects on mucin gene expression, which could in turn influence the composition and protective properties of the mucus gel nih.govsemanticscholar.org. The upregulation of MUC5AC in specific metabolic conditions could enhance the mucosal barrier, a key aspect of its therapeutic action in inflammatory conditions of the gut.
Table 2: Transcriptional Impact of Butyrate on MUC5AC Gene Expression in HT29-Cl.16E Cells
| Culture Condition | Treatment | Effect on MUC5AC Expression | Fold Change from Basal Level | Reference |
|---|---|---|---|---|
| Glucose-rich medium | Butyrate | Tended to decrease | Not specified | nih.govsemanticscholar.org |
| Glucose-deprived medium | Butyrate | Significantly enhanced | 3.7-fold increase | nih.govsemanticscholar.org |
Preclinical Biotransformation and Disposition Studies
In Vitro Metabolic Fate Investigations
In vitro studies using biological matrices such as liver microsomes, tissue S9 fractions, or isolated cells are commonly employed to investigate the metabolic fate of a compound fda.gov. These investigations help identify potential metabolites and assess the rate of metabolism in different tissues.
Hepatic and Tissue-Specific Metabolism (e.g., Skin, Lung, Serum)
The liver is the primary site of drug metabolism, functioning to convert lipid-soluble compounds into more water-soluble ones for excretion jadpro.com. Studies in human liver microsomes or hepatocytes are frequently used to assess the extent and pathways of hepatic biotransformation fda.gov. Beyond the liver, metabolism can also occur in extrahepatic tissues, including the intestinal wall, lungs, kidneys, and plasma jadpro.com. For topically applied compounds or those delivered to specific organs, tissue-specific metabolism in sites like the skin or lungs is particularly relevant nih.gov. For example, studies on the corticosteroid budesonide (B1683875) have investigated its biotransformation in human liver, bronchus, and skin tissues, showing high metabolism rates in the liver compared to much lower rates in bronchial tissue and no detectable metabolism in the skin in one study nih.gov. While specific detailed data for Butecort's metabolism in these individual tissues was not found in the performed searches, the general principles and methodologies applied to similar corticosteroids highlight the importance of evaluating metabolism in hepatic and relevant extrahepatic tissues.
Epimer-Specific Biotransformation Rates
Some compounds, particularly steroids, can exist as epimers, which are stereoisomers that differ in configuration at only one stereogenic center. These epimers can exhibit different pharmacokinetic properties, including varying rates of biotransformation nih.gov. Studies on corticosteroids like budesonide have shown that different epimers (e.g., the 22R and 22S epimers of budesonide) can undergo biotransformation at different rates in human tissues nih.govnyallergy.com. The 22R epimer of budesonide, for instance, demonstrated a greater in vitro biotransformation rate than the 22S epimer in human hepatic, bronchial, and colonic tissues nih.gov. While specific epimer-specific biotransformation rates for this compound were not identified in the search results, this aspect is a critical consideration in the preclinical evaluation of compounds that exist as epimeric mixtures.
Enzymatic Pathways in Xenobiotic Metabolism (e.g., Cytochrome P450 3A System)
Drug metabolism is largely catalyzed by enzyme systems, with the cytochrome P450 (CYP) system playing a central role in the phase I oxidation of many xenobiotics jadpro.combiomolther.org. The CYP3A subfamily, particularly CYP3A4 and CYP3A5 in humans, is involved in the metabolism of a significant fraction of marketed drugs jadpro.combiomolther.orgdrugbank.com. Studies on corticosteroids have indicated that CYP3A enzymes are key players in their biotransformation nyallergy.comdrugbank.com. For example, budesonide is rapidly and extensively metabolized in humans, primarily by the cytochrome P450 3A isoenzyme system, forming major metabolites like 16alpha-hydroxyprednisolone (B1663942) and 6beta-hydroxybudesonide (B562254) nyallergy.com. The involvement of the CYP3A system suggests a potential for interactions with other drugs that are substrates, inhibitors, or inducers of these enzymes jadpro.combiomolther.org. While direct experimental data detailing the specific enzymatic pathways involved in this compound's metabolism, such as its interaction with the CYP3A system, were not found in the searched literature, it is highly probable, given its corticosteroid structure, that CYP enzymes, including those in the CYP3A subfamily, would be involved in its biotransformation.
Advanced Methodologies in Preclinical Research
In Vitro Experimental Models for Therapeutic Efficacy Assessment
In vitro models provide controlled environments to investigate the cellular and molecular effects of Butecort.
Cellular and Organotypic Culture Systems for Efficacy Evaluation
Cellular and organotypic culture systems are utilized to evaluate the efficacy of this compound at a fundamental level. For instance, studies have investigated the effects of Budesonide (B1683875) on various cell types, including cancer cells. In tumor spheroid and Boyden chamber assays, Budesonide at concentrations of 10–20 μM has been shown to inhibit the migration, but not the proliferation, of human A549 lung cancer cells nih.govresearchgate.net. Furthermore, Budesonide was found to block cell invasion and metastatic dissemination of the triple-negative breast cancer cell line SUM159 in 3D organotypic cultures nih.govresearchgate.net. In pancreatic cancer cells, while high micromolar concentrations in 2D cultures reduced mesenchymal invasive/migrating features independently of the glucocorticoid receptor (GR), low nanomolar concentrations in 3D organotypic cultures strongly reduced proliferation in a GR-dependent manner nih.gov. These findings suggest that the 3D environment in organotypic cultures can sensitize pancreatic cancer cells to the anti-proliferative effect of Budesonide nih.gov. Budesonide appears to play a role in maintaining cell-cell adhesive interactions by inducing the generation of highly compacted cell colonies and inhibiting the migration of certain cancer cells by favoring cell-cell adhesions nih.govresearchgate.net.
Simulated Physiological Systems (e.g., Inflamed Intestinal Mucosa Models)
Simulated physiological systems, such as in vitro models of inflamed intestinal mucosa, are crucial for evaluating the topical anti-inflammatory effects of compounds like this compound, particularly in the context of inflammatory bowel disease (IBD). An in vitro model of the inflamed intestinal mucosa, consisting of intestinal epithelial cells, human blood-derived macrophages, and dendritic cells stimulated by interleukin-1β, has been developed for high-throughput screening of anti-inflammatory drugs and their formulations altex.orgresearchgate.net. This model has been used to evaluate the efficacy and deposition of Budesonide in different pharmaceutical formulations, including free drug solution, encapsulated into PLGA nanoparticles, and encapsulated into liposomes altex.orgresearchgate.net. The model demonstrated its ability to differentiate therapeutic efficacy among these formulations altex.orgresearchgate.net. The in vitro model of inflamed intestinal mucosa adequately represents the complex pathophysiological changes observed in vivo, offering a relevant system for screening drug formulations for chronic IBD altex.orgresearchgate.net.
Aerosol Delivery Device Performance Analysis (In Vitro)
In vitro analysis of aerosol delivery device performance is essential for inhaled formulations of this compound. These studies assess the characteristics of the aerosol produced and the amount of drug delivered under simulated breathing conditions. For Budesonide inhalation suspensions used with jet nebulizer/compressor combinations, in vitro characterization using standardized methods has been performed to determine the inhaled mass and aerosol characteristics researchgate.netnih.gov. Using a breathing simulator that mimicked infant and child breathing patterns, the inhaled mass of Budesonide collected on the inhalation filter varied considerably between different nebulizer/compressor combinations researchgate.netnih.gov. The mass median aerodynamic diameter of the aerosol ranged between 4.8 μm and 9.9 μm, and the geometric standard deviation ranged between 1.7 μm and 2.1 μm researchgate.netnih.gov. The inhaled mass of Budesonide as a percentage of the nebulizer charge ranged from 1% to 9% for infant breathing patterns and from 4% to 20% for child breathing patterns researchgate.netnih.gov.
Studies have also evaluated the in vitro aerosol delivery performance of Budesonide from pressurized metered dose inhalers (pMDIs) in conjunction with valved holding chambers (VHCs) using child-specific in vitro models ersnet.org. These tests, carried out according to pharmacopoeial standards, showed that VHCs increased the respirable particle fraction and dose while reducing oropharyngeal deposition compared to a pMDI alone ersnet.org. Different VHCs yielded different aerosol performance under these standardized conditions ersnet.org. In vitro testing of dry powder inhalers containing Budesonide has also evaluated the impact of storage conditions on physicochemical characteristics and aerodynamic performance, highlighting how formulation strategies can influence sensitivity to humidity ulb.ac.be.
In Vivo Animal Models for Pharmacodynamic Profiling
In vivo animal models are used to assess the pharmacodynamic profile of this compound, including its glucocorticoid and anti-inflammatory potency.
Models for Glucocorticoid Potency Assessment (e.g., Rat Thymus Involution Assay)
The rat thymus involution assay is a standard model for assessing the systemic glucocorticoid potency of corticosteroids. In this assay, Budesonide has been shown to be significantly more potent than cortisol. When administered subcutaneously, Budesonide is approximately 40 times more potent than cortisol, and when administered orally, it is approximately 25 times more potent aerocare.co.thfda.govnyallergy.comfda.govmedkoo.comdrugs.comfda.govanesthesiologypaper.com. This assay helps to understand the systemic activity relative to a reference corticosteroid.
Anti-Inflammatory Potency Assays (e.g., Rat Croton Oil Ear Edema Assay)
The rat croton oil ear edema assay is a standard model for evaluating the topical anti-inflammatory potency of corticosteroids. In this model, Budesonide demonstrates significantly higher topical anti-inflammatory potency compared to cortisol. Budesonide has approximately a 1000-fold higher topical anti-inflammatory potency than cortisol in this assay aerocare.co.thfda.govnyallergy.comfda.govmedkoo.comdrugs.comfda.govanesthesiologypaper.com. This assay is a key tool in demonstrating the potent local anti-inflammatory effects of Budesonide, which is a desirable characteristic for treatments targeting localized inflammation, such as in the airways or the gut. Studies comparing Budesonide with other steroids in the ear edema model have shown that Budesonide is effective in suppressing ear edema karger.com.
Data from these in vivo models highlight the favorable ratio between topical anti-inflammatory activity and systemic effects observed with Budesonide aerocare.co.th.
Summary of In Vivo Potency Data
| Assay | Route of Administration | Budesonide Potency Relative to Cortisol | Source |
| Rat Thymus Involution Assay | Subcutaneous | ~40 times more potent | aerocare.co.thfda.govnyallergy.comfda.govmedkoo.comdrugs.comfda.govanesthesiologypaper.com |
| Rat Thymus Involution Assay | Oral | ~25 times more potent | aerocare.co.thfda.govnyallergy.comfda.govmedkoo.comdrugs.comfda.govanesthesiologypaper.com |
| Rat Croton Oil Ear Edema Assay | Topical | ~1000 times more potent | aerocare.co.thfda.govnyallergy.comfda.govmedkoo.comdrugs.comfda.govanesthesiologypaper.com |
Analytical and Characterization Techniques for Research Purposes
Advanced Chromatographic and Spectrometric Methods for Compound Analysis
Advanced chromatographic and spectrometric methods are fundamental tools in chemical analysis for separating, identifying, and quantifying components within a sample. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for their separation capabilities. These methods enable the resolution of complex mixtures into individual compounds based on their differential interactions with a stationary phase and a mobile phase. mdpi.commdpi.comnumberanalytics.com
Spectrometric methods, including Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed information about the molecular structure, composition, and properties of analytes. mdpi.commdpi.comsaspublishers.com When coupled with chromatography (e.g., LC-MS, GC-MS), these techniques offer enhanced sensitivity and selectivity, allowing for the identification and quantification of compounds even in complex matrices. nih.govresearchgate.net LC-MS, for instance, is widely used for determining various compounds in different matrices due to its sensitivity and ability to handle complex samples. nih.govnih.gov Method development and validation are crucial for ensuring the reliability and accuracy of results obtained using these techniques in research and quality control. saspublishers.commdpi.comresearchgate.net
In Vitro Aerosol Particle Size and Mass Output Determination
Label-Free Ligand Binding Assay Technologies (e.g., Mass Spectrometry-Based, Surface Plasmon Resonance)
Label-free ligand binding assays are valuable for studying molecular interactions without the need for chemical labels, which can potentially interfere with binding kinetics. These technologies provide real-time information on binding events, affinity, and kinetics. biologymedjournal.combruker.combiosensingusa.compharmafeatures.com
Mass Spectrometry-Based methods can be used for the quantitative assessment of binding strengths between proteins and small molecule ligands. nih.gov Techniques like nanoelectrospray ionization mass spectrometry (nESI-MS) have been compared with other methods for determining dissociation constants (KD). nih.gov
Surface Plasmon Resonance (SPR) is a widely used label-free optical technique that monitors binding interactions in real-time by measuring changes in refractive index at a sensor surface as molecules bind. biologymedjournal.combruker.combiosensingusa.compharmafeatures.com SPR allows for the determination of binding kinetic constants and affinity data for a wide range of molecules, from small ligands to proteins. biologymedjournal.combruker.com It is a powerful tool in biomedical research and drug discovery. biosensingusa.com SPR can be used to study the binding of ligands to immobilized targets, including membrane proteins. biosensingusa.compharmafeatures.com The change in the SPR angle is proportional to the mass of bound material. bruker.com SPR technology can also be coupled with mass spectrometers for enhanced analysis. biologymedjournal.com
These label-free methods are essential for characterizing the interactions of a compound with its biological targets, providing crucial data for understanding its mechanism of action. While these techniques are broadly applicable to studying ligand-binding, specific research detailing the application of MS-based or SPR methods for Butecort was not found in the provided search results.
Electrochemiluminescence-Based Ligand Binding Assays
Electrochemiluminescence (ECL)-based ligand binding assays are sensitive and versatile methods used for the detection and quantification of analytes based on light emission generated by electrochemical reactions. kcasbio.comintertek.com ECL assays are commonly used in bioanalysis for quantifying various molecules, including proteins, antibodies, and small molecules, in complex biological matrices. kcasbio.comintertek.com These assays often involve the use of labels, such as ruthenium derivatives, which emit light upon electrochemical stimulation. nih.gov The emitted light signal is proportional to the concentration of the analyte. ECL-based assays offer advantages such as high sensitivity, wide dynamic range, and good throughput. kcasbio.comintertek.com They are utilized in various stages of drug development, including pharmacokinetic, toxicokinetic, pharmacodynamic, and immunogenicity studies. kcasbio.comintertek.com While ECL is a established ligand binding assay technology, specific research findings detailing its application for the analysis or binding studies of this compound were not retrieved in the search results.
Theoretical and Computational Frameworks in Compound Research
In Silico Modeling of Absorption and Distribution in Preclinical Systems
In silico modeling, utilizing computer simulations and algorithms, is increasingly employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates during preclinical development researchgate.netmdpi.comljmu.ac.uk. This approach aims to estimate how a compound will behave within a biological system before conducting costly and time-consuming in vivo experiments researchgate.netprosilico.com.
Key aspects of in silico ADME modeling include the prediction of parameters such as intestinal absorption, distribution into various tissues, plasma protein binding, and passage across biological barriers like the blood-brain barrier mdpi.comnih.gov. Models can characterize drugs and predict optimal development paths, including bioavailability and solubility patheon.com. Software suites are available that employ physiologically-based pharmacokinetic/biopharmaceutics modeling (PBPK/PBBM) to simulate drug absorption and distribution nih.govnih.gov. These models can incorporate different dosing routes and predict drug performance nih.gov.
The primary goal of in silico ADME calculations is to reliably predict the in vivo pharmacology and pharmacokinetics of a potential medicinal molecule in humans, although these calculations exist only in virtual form researchgate.net. Early assessment of ADME properties through in silico methods can help in selecting promising drug candidates and deselecting those with a low likelihood of success, thereby potentially increasing the drug's success rate and decreasing R&D costs mdpi.comljmu.ac.uk.
While in silico models are valuable for early screening and prediction, their accuracy and reliability are enhanced when validated with available in vivo experimental data nih.gov. Challenges remain in selecting and validating the preferred models and ensuring precise simulation in real physiological statuses researchgate.net.
Despite the broad application of these methods in preclinical research, specific detailed research findings on the in silico modeling of Butecort's absorption and distribution in preclinical systems were not found in the consulted literature.
Predictive Modeling for Drug Discovery and Optimization (Non-Clinical)
Predictive modeling, often leveraging artificial intelligence (AI) and machine learning (ML), is transforming non-clinical drug discovery and optimization by enhancing data analysis and prediction azorobotics.comjair.org. These models are used to forecast the likely success or failure of drug candidates, identify promising therapeutic strategies, and optimize various aspects of the discovery process crownbio.com.
Predictive modeling helps de-risk the drug discovery process by providing insights into which drug candidates are most likely to succeed crownbio.com. This can lead to improved efficiency, reduced costs, and accelerated timelines azorobotics.com. Predictive models can also be used to forecast protein structures and optimize molecular compounds, enabling the identification of drug candidates with higher chances of success azorobotics.com.
In silico predictive models, including ADMET models, benefit from exposure to diverse experimental data, increasing the reliability of predictions for properties like solubility, permeability, and pharmacokinetics apheris.com. These models can help researchers narrow down the selection pool of potential drugs, allowing for more focused experimental efforts aalto.fi.
While predictive modeling is a powerful tool in non-clinical drug discovery and optimization, specific details or research findings on the application of these methods for the optimization of this compound were not identified in the available search results.
Theoretical Underpinnings of Animal Study Designs
Animal studies remain a critical component of preclinical research, providing essential in vivo data on a compound's biological effects, pharmacokinetics, and potential efficacy before human trials certara.com. The theoretical underpinnings of animal study designs are rooted in principles aimed at ensuring scientific validity, reproducibility, and ethical conduct apheris.comnih.govgsk.com.
A key theoretical principle is the selection of the most appropriate animal model that replicates physiological and pathological processes relevant to the human condition being studied certara.comgsk.com. Experimental designs must account for variables that can affect study outcomes, such as genetic, environmental, and infectious agents dergipark.org.trresearchgate.net.
Fundamental principles of experimental design in animal studies include the clear definition of the problem statement, objectives, and hypotheses prosilico.comnorecopa.no. Randomization is crucial for assigning animals to control and treatment groups to eliminate bias and obtain valid estimates of experimental error nih.govresearchgate.net. Appropriate control groups are necessary to ensure that only the variable of interest is evaluated prosilico.comnorecopa.no.
Statistical principles are integral to designing animal experiments efficiently and analyzing data correctly apheris.comnih.gov. This includes determining the appropriate sample size using power and sample size calculations to ensure the study can detect biologically important effects with the minimum number of animals necessary norecopa.nonih.gov. Various experimental designs, such as completely randomized design, randomized block design, and mixed effects designs, are employed depending on the research question and factors being investigated dergipark.org.trnih.govresearchgate.net.
Ethical considerations, guided by principles like the 3Rs (Replacement, Reduction, and Refinement), also form a crucial part of the theoretical underpinnings, emphasizing the minimization of animal use and distress dergipark.org.trgsk.comresearchgate.net.
While the theoretical principles of animal study designs are well-established and applied across preclinical research, specific theoretical considerations or detailed designs for animal studies conducted solely on this compound were not found in the provided search results.
Q & A
Basic Research Questions
Q. How should researchers design a systematic literature review to identify gaps in Butecort’s pharmacological mechanisms?
- Methodological Answer : Begin with Boolean search strategies (e.g., "this compound AND pharmacokinetics") across PubMed, Scopus, and Web of Science, prioritizing peer-reviewed articles published in the last decade. Use exclusion criteria to filter non-academic sources. Create a data extraction table to categorize findings by study type (in vitro, in vivo, clinical), molecular targets, and conflicting results . Validate search terms using iterative refinement to balance sensitivity and specificity .
Q. What framework is recommended for formulating hypothesis-driven research questions on this compound’s efficacy in specific disease models?
- Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure questions. For example:
- Population: In murine models of autoimmune disease (e.g., rheumatoid arthritis)…
- Intervention: …how does this compound (10 mg/kg/day)…
- Comparison: …compare to dexamethasone…
- Outcome: …in reducing interleukin-6 levels…
- Time: …over a 28-day trial?
This ensures specificity and alignment with evidence-based research design .
Q. How can researchers optimize experimental controls when studying this compound’s anti-inflammatory properties?
- Methodological Answer : Use a three-arm design: (1) this compound-treated group, (2) placebo control, and (3) active comparator (e.g., prednisolone). Standardize dosing intervals, animal husbandry conditions, and biomarker sampling times. Include blinding for outcome assessments to minimize bias. Document protocols in alignment with the ARRIVE guidelines for preclinical studies .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in this compound’s dose-response data across heterogeneous studies?
- Methodological Answer : Conduct a meta-analysis using random-effects models to account for inter-study variability. Stratify data by species, administration route, and disease stage. Apply sensitivity analysis to identify outliers. For in vitro-in vivo discordance, use pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile differences in bioavailability and tissue penetration .
Q. How can multi-omics integration elucidate this compound’s off-target effects in long-term toxicity studies?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets from treated vs. control cohorts. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify dysregulated networks. Validate findings with CRISPR-Cas9 knockouts of candidate genes in relevant cell lines .
Q. What ethical considerations are critical when designing longitudinal human trials for this compound in pediatric populations?
- Methodological Answer : Implement a Data Safety Monitoring Board (DSMB) to review adverse events. Use age-appropriate assent forms and guardian consent. Prioritize non-invasive biomarkers (e.g., salivary cortisol) over frequent blood sampling. Reference the Declaration of Helsinki and local IRB protocols for pediatric research .
Q. How should researchers address reproducibility challenges in this compound’s in vitro assays?
- Methodological Answer : Adopt the Minimum Information Standard (MIS) for cell-based assays, detailing passage numbers, media batch IDs, and hypoxia conditions. Use reference compounds (e.g., dexamethasone) as internal controls. Share raw data and analysis scripts via repositories like Zenodo to enable independent validation .
Data Presentation and Validation
Q. What criteria define robust evidence for this compound’s mechanism of action in peer-reviewed publications?
- Methodological Answer : Provide orthogonal validation (e.g., siRNA knockdown + rescue experiments) for key targets. Include dose-response curves with Hill slopes and IC50/EC50 values. Use high-resolution microscopy or cryo-EM to visualize receptor binding. Disclose conflicts of interest and funding sources per ICMJE guidelines .
Q. How can researchers leverage in silico models to predict this compound’s interactions with novel targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against structural databases (PDB, AlphaFold). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use machine learning (e.g., Random Forest) to prioritize targets based on binding affinity and pathway relevance .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
